molecular formula C16H9ClN2O2S2 B2830740 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide CAS No. 716365-80-9

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide

Cat. No.: B2830740
CAS No.: 716365-80-9
M. Wt: 360.83
InChI Key: FBNAPMWZNOFLFK-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . Thiophene is a heterocyclic compound that consists of a five-membered ring containing four carbon atoms and a sulfur atom . Compounds containing these structures have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-oxidative, and antiviral activities .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods, including cyclization of ortho-hydroxystilbenes, oxidative cyclization of 2-hydroxystilbenes, and reactions of calcium carbide with salicylaldehyde p-tosylhydrazones .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by a benzene ring fused with a furan ring . The molecular structure of thiophene derivatives is characterized by a five-membered ring containing four carbon atoms and a sulfur atom .


Chemical Reactions Analysis

Benzofuran and thiophene derivatives can undergo various chemical reactions. For example, benzofuran derivatives can be constructed by a unique free radical cyclization cascade or by proton quantum tunneling .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran and thiophene derivatives can vary widely depending on the specific compound. For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects .

Scientific Research Applications

Antimicrobial Applications

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide derivatives have been explored for their antimicrobial properties. Studies have demonstrated their effectiveness against a range of pathogenic microorganisms. For instance, derivatives synthesized through cyclocondensation reactions showed significant in vitro antibacterial activity against gram-negative strains (E. coli, P. vulgaris, and S. typhi) and gram-positive bacterial strain (S. aureus), compared to standard drugs like Chloramphenicol (Idrees et al., 2019). Furthermore, another study highlighted the synthesis and characterization of similar compounds, emphasizing their potential in antimicrobial screening with excellent yields, indicating a promising avenue for developing new antibacterial agents (Idrees et al., 2020).

Synthesis and Characterization

The compound and its derivatives have been a focal point in synthetic chemistry, aiming to explore their potential in various biological applications. Research on the synthesis of related compounds, such as ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, has paved the way for the development of novel compounds with enhanced properties. These efforts have been supported by comprehensive characterization techniques, including IR, 1H NMR, and Mass spectra, to elucidate their structures and potential applications (Tang Li-jua, 2015).

Future Directions

Benzofuran and thiophene derivatives have attracted considerable attention due to their wide range of biological activities and potential applications in drug discovery . Future research in this area may focus on developing new synthetic methods, exploring new biological activities, and optimizing the pharmacological effectiveness of these compounds .

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O2S2/c17-14-6-5-13(23-14)15(20)19-16-18-10(8-22-16)12-7-9-3-1-2-4-11(9)21-12/h1-8H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNAPMWZNOFLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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